![molecular formula C6H9NO2 B1527857 (4,5-Dimethyl-1,3-oxazol-2-yl)methanol CAS No. 709674-68-0](/img/structure/B1527857.png)
(4,5-Dimethyl-1,3-oxazol-2-yl)methanol
Overview
Description
“(4,5-Dimethyl-1,3-oxazol-2-yl)methanol” is a chemical compound with the molecular formula C6H10N2O . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(4,5-Dimethyl-1,3-oxazol-2-yl)methanol” consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . Two of the carbon atoms in the ring are substituted with methyl groups .Physical And Chemical Properties Analysis
“(4,5-Dimethyl-1,3-oxazol-2-yl)methanol” is a solid compound . Its molecular weight is 126.16 .Scientific Research Applications
Antibacterial Agents
Oxazole derivatives, including those related to (4,5-Dimethyl-1,3-oxazol-2-yl)methanol, have been found effective against various bacterial strains. They are being studied for their potential to combat resistant bacterial infections .
Antifungal Applications
These compounds also show promise in treating fungal infections due to their inhibitory effects on fungal growth and reproduction .
Antiviral Research
Research into oxazole derivatives has included their use as antiviral agents, potentially offering new ways to treat viral infections .
Anti-Tuberculosis Activity
The fight against tuberculosis has seen the application of oxazole derivatives as part of the drug development process, targeting the bacteria responsible for the disease .
Cancer Therapeutics
Oxazole compounds are being explored for their anticancer properties, with studies investigating their efficacy in various types of cancer treatments .
Anti-Inflammatory Uses
These derivatives have been compared to standard anti-inflammatory medications and have shown promising results in reducing inflammation .
Safety And Hazards
properties
IUPAC Name |
(4,5-dimethyl-1,3-oxazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-5(2)9-6(3-8)7-4/h8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWGQGKWKMWQLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Dimethyl-1,3-oxazol-2-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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